

Application Notes: LDN-212854 In Vitro Efficacy and Assay Protocols

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1.^{[1][2][3]} It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from the scaffold of dorsomorphin.^{[1][3][4]} A simple structural change from its precursor, LDN-193189—the substitution of a 4-quinoline moiety for a 5-quinoline—dramatically increases its selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF- β type I receptor, ALK5.^{[3][5]} This ALK2-biased inhibition makes **LDN-212854** a valuable chemical probe for studying ALK2-specific signaling and a potential therapeutic agent for conditions driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP).^{[1][2][3][6]} **LDN-212854** acts as a type I ATP-competitive inhibitor, binding to the kinase hinge region of ALK2.^{[1][2][3][4][7]}

Data Presentation: Inhibitory Activity of LDN-212854

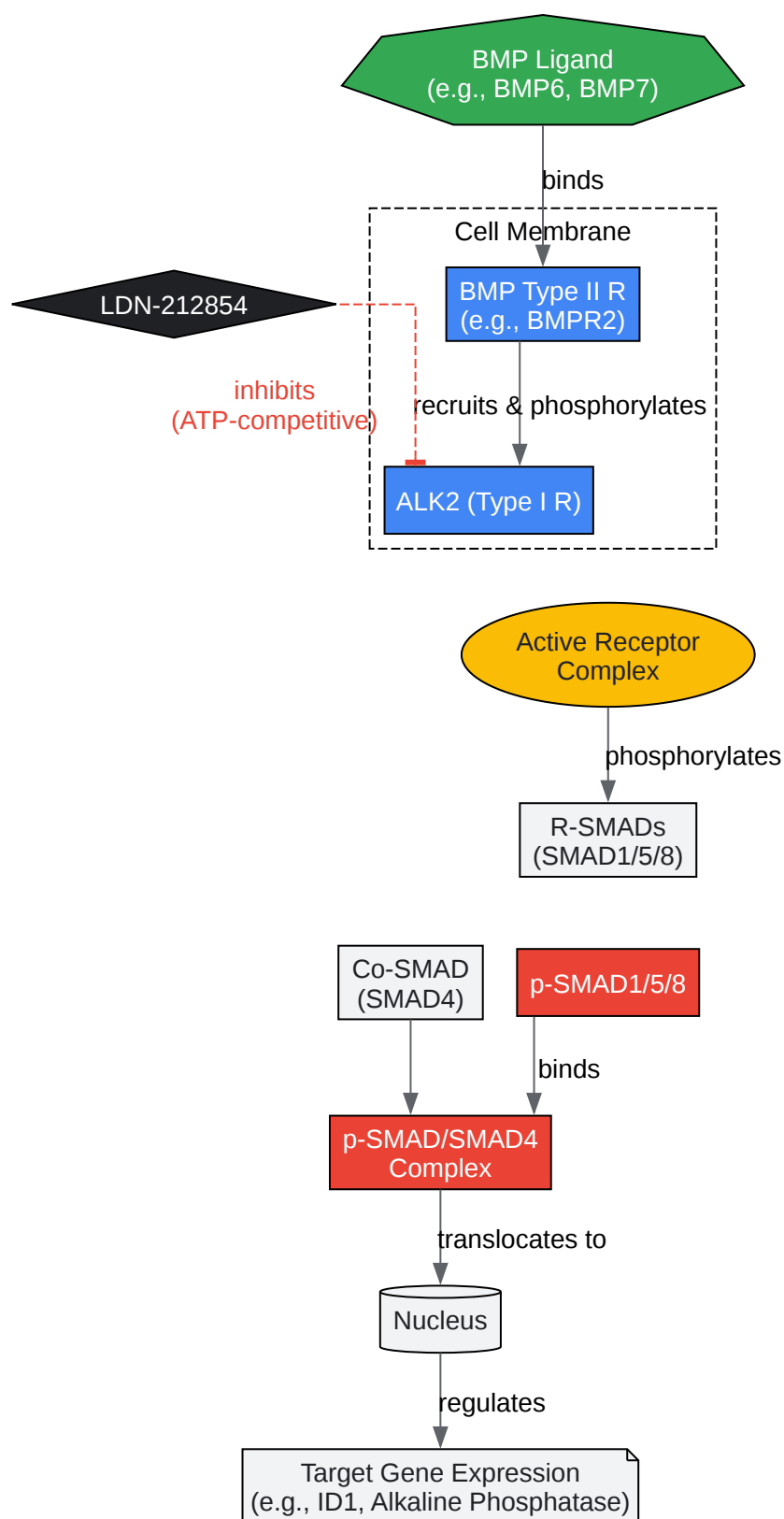
The following table summarizes the in vitro inhibitory potency of **LDN-212854** against various type I receptor kinases. The data highlights the compound's significant selectivity for ALK2.

Target Kinase	Assay Type	IC ₅₀ (nM)	Fold Selectivity (vs. ALK2)	Reference
ALK2 (ACVR1)	In Vitro Kinase Assay	1.3	-	[8]
Cell-based (caALK2)	16	-	[1]	
ALK1 (ACVRL1)	In Vitro Kinase Assay	2.4	~1.8x	[8]
Cell-based (caALK1)	~100	~6x	[1]	
ALK3 (BMPR1A)	Cell-based (caALK3)	~166	~10x	[1]
ALK5 (TGFB1)	Cell-based (caALK5)	~2000	>130x	[1]

caALK refers to constitutively active forms of the kinase used in cell-based assays.

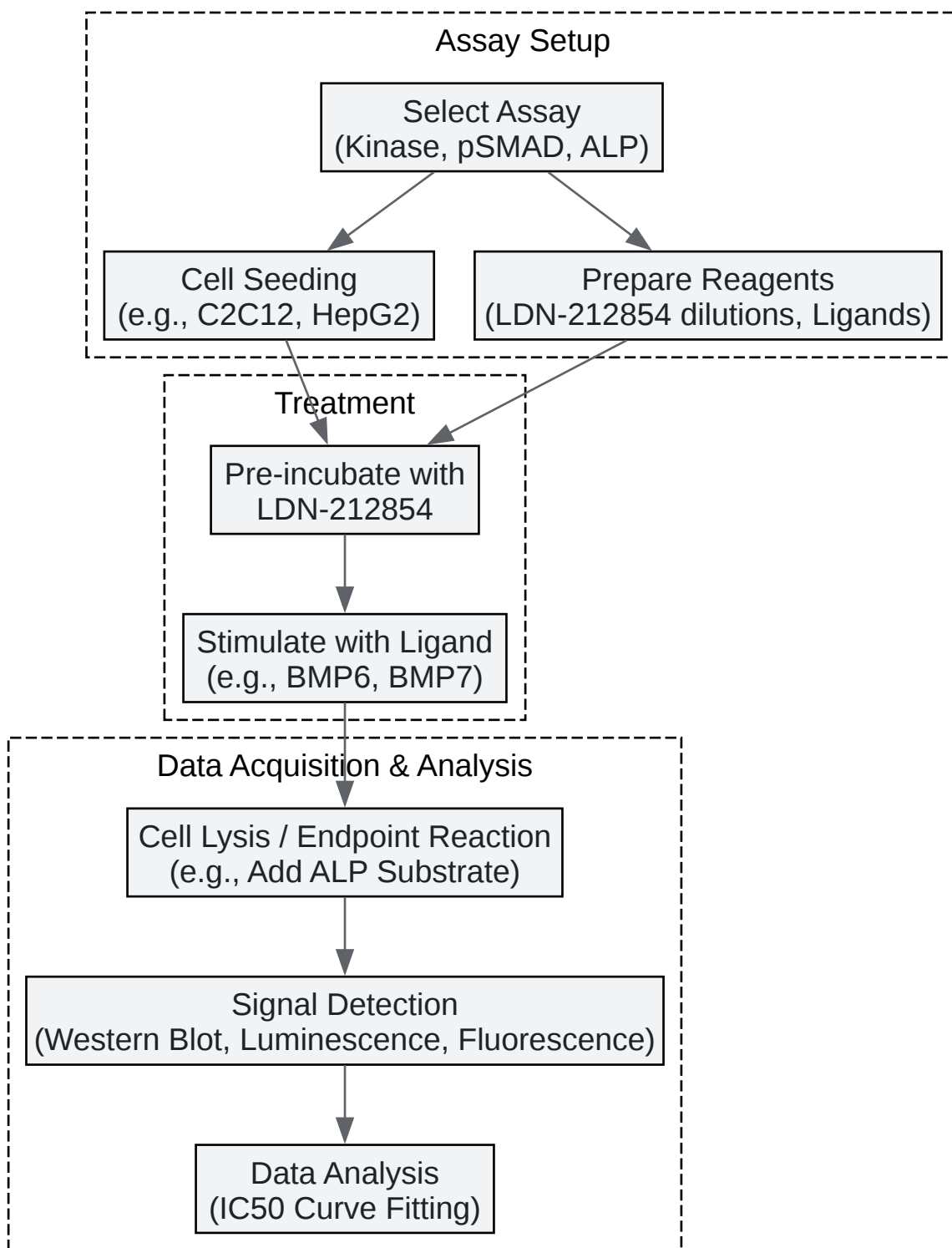
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating **LDN-212854** in vitro.



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Caption: BMP/ALK2 Signaling Pathway Inhibition by **LDN-212854**.



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Caption: General workflow for in vitro evaluation of **LDN-212854**.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell-Free ALK2 Kinase Assay

This assay measures the direct inhibitory effect of **LDN-212854** on the enzymatic activity of recombinant ALK2 kinase.

Materials:

- Recombinant human ALK2 kinase (e.g., BPS Bioscience, Cat. #40019)
- Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, DTT)
- Substrate (e.g., Casein)
- ATP solution
- **LDN-212854** serial dilutions
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well white assay plates

Protocol:

- Thaw all reagents on ice. Prepare the master mixture containing Kinase Assay Buffer, ATP, and the protein substrate.
- Add 12.5 µL of the master mixture to each well of a 96-well plate.
- Add 2.5 µL of the test inhibitor (**LDN-212854**) or control vehicle (e.g., DMSO) to the appropriate wells.
- To initiate the reaction, add 10 µL of recombinant ALK2 enzyme to each well.
- Incubate the plate at 30°C for 45 minutes.

- After incubation, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **LDN-212854** concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

SMAD1/5/8 Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of **LDN-212854** to block BMP ligand-induced phosphorylation of downstream SMAD proteins.

Materials:

- Cell line (e.g., C2C12, BMPR2-deficient smooth muscle cells, or HSG cells)
- Cell culture medium (e.g., DMEM with 10% FBS)
- BMP ligand (e.g., recombinant human BMP6 or BMP7)
- **LDN-212854** serial dilutions
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and related reagents
- Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

- Imaging system

Protocol:

- Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
- Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
- Inhibitor Treatment: Pre-treat the cells by adding various concentrations of **LDN-212854** to the wells. Incubate for 1 hour at 37°C.
- Ligand Stimulation: Add the BMP ligand (e.g., 25 ng/mL BMP6 or 20 ng/mL BMP7) to the wells and incubate for 30-60 minutes at 37°C.[\[1\]](#)[\[9\]](#)
- Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply the ECL substrate.

- **Detection & Analysis:** Capture the chemiluminescent signal using an imaging system. To normalize, the membrane can be stripped and re-probed for total SMAD1 or a loading control like β -actin. Quantify band intensities to determine the inhibition of SMAD phosphorylation.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay measures a functional downstream consequence of BMP/ALK2 signaling—osteogenic differentiation—by quantifying the activity of alkaline phosphatase, a key differentiation marker.[\[1\]](#)[\[10\]](#)

Materials:

- C2C12 myoblast cell line
- Growth Medium (DMEM, 10% FBS)
- Differentiation Medium (DMEM, 5% FBS)
- BMP ligand (BMP6 for ALK2-predominant signaling, or BMP4 for ALK3-predominant signaling)[\[1\]](#)
- **LDN-212854** serial dilutions
- ALP substrate (e.g., 4-methylumbelliferyl phosphate (4-MUP) or p-nitrophenyl phosphate (pNPP))
- Cell lysis buffer (e.g., Triton X-100 based buffer)
- 96-well clear or black assay plates
- Fluorescence or absorbance plate reader

Protocol:

- **Cell Seeding:** Seed C2C12 cells into a 96-well plate at a density that avoids over-confluence during the experiment (e.g., 100-200 cells/well).[\[11\]](#)

- Treatment: After 24 hours, replace the growth medium with differentiation medium containing the desired BMP ligand (e.g., 20 ng/mL BMP6) and serial dilutions of **LDN-212854**.^[1]
- Incubation: Culture the cells for 3 to 6 days, replacing the medium with fresh ligand and inhibitor every 2-3 days.^{[1][10]}
- Cell Lysis: Wash the cells with PBS. Lyse the cells by adding a suitable lysis buffer and incubating (e.g., freeze-thaw cycle or gentle shaking).
- ALP Activity Measurement:
 - Add the ALP substrate (e.g., 4-MUP) to the cell lysates.^[10]
 - Incubate at 37°C for 30-60 minutes, protected from light.
 - Stop the reaction if necessary (e.g., with NaOH for pNPP).
- Signal Detection: Measure the fluorescent (Ex/Em: ~360/440 nm for 4-MUP) or colorimetric (405 nm for pNPP) signal using a plate reader.
- Analysis: Normalize ALP activity to total protein content if desired. Calculate the percent inhibition of BMP-induced ALP activity and determine the IC₅₀ value for **LDN-212854**.

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